Product packaging for N-[(4-Ethoxyphenyl)sulfonyl]glycine(Cat. No.:CAS No. 568555-21-5)

N-[(4-Ethoxyphenyl)sulfonyl]glycine

Cat. No.: B375170
CAS No.: 568555-21-5
M. Wt: 259.28g/mol
InChI Key: XJIQFMHJWKKCRK-UHFFFAOYSA-N
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Description

N-[(4-Ethoxyphenyl)sulfonyl]glycine is an organic compound with the molecular formula C10H13NO5S and an average molecular mass of 259.276 g/mol . Its monoisotopic mass is 259.051444 Da . This compound is known by several systematic names, including (4-Ethoxy-benzenesulfonylamino)-acetic acid and 2-[(4-ethoxyphenyl)sulfonylamino]acetic acid . The available scientific literature provides its foundational chemical identifiers but does not detail specific research applications or biological mechanisms. As a sulfonylglycine derivative, it may be of interest in areas such as medicinal chemistry or chemical biology for the development of enzyme inhibitors or protease substrates. Researchers are advised to consult specialized literature for potential applications. This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO5S B375170 N-[(4-Ethoxyphenyl)sulfonyl]glycine CAS No. 568555-21-5

Properties

IUPAC Name

2-[(4-ethoxyphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-2-16-8-3-5-9(6-4-8)17(14,15)11-7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIQFMHJWKKCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for N-[(4-Ethoxyphenyl)sulfonyl]glycine and Analogues

Traditional synthetic strategies for N-sulfonylated amino acids like this compound are robust and widely applicable. They primarily involve the formation of a sulfonamide linkage to a glycine (B1666218) scaffold or building the molecule through sequential steps.

Sulfonylation of Glycine Scaffolds

The most direct and common method for synthesizing this compound is the sulfonylation of glycine or its esters. This reaction involves treating a glycine derivative with 4-ethoxybenzenesulfonyl chloride. The amino group of glycine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, which results in the displacement of the chloride and the formation of the desired N-S bond. This type of acylation reaction, when performed under aqueous basic conditions, is known as the Schotten-Baumann reaction. wikipedia.orgbyjus.comwebsite-files.com The use of a glycine ester, such as glycine ethyl ester, is often preferred to improve solubility in organic solvents and to protect the carboxylic acid functional group from unwanted side reactions. Following the sulfonylation, a simple hydrolysis step removes the ester group to yield the final carboxylic acid product.

Multi-Step Syntheses Involving Alkylation and Methylation

Alternative, multi-step syntheses provide access to this compound and, more importantly, its analogues. One such approach involves the alkylation of a pre-formed sulfonamide. For instance, 4-ethoxybenzenesulfonamide (B72852) can be deprotonated with a suitable base to form a nucleophilic nitrogen anion. This anion can then react with an alkylating agent like ethyl bromoacetate. The sulfonamide nitrogen attacks the electrophilic carbon bearing the bromine atom, displacing it and forming a new N-C bond. Subsequent hydrolysis of the ethyl ester yields the final N-sulfonyl glycine product. This method is particularly useful for creating a library of compounds, as various alkylating agents can be employed. monash.edu While methylation is not directly involved in synthesizing the parent compound, N-alkylation of the sulfonamide nitrogen after the initial synthesis is a common modification to produce more complex analogues. monash.edu

Reaction Conditions: Basic Catalysis and Solvent Selection

The success of sulfonylation reactions is highly dependent on the reaction conditions, particularly the choice of base and solvent. A base is essential to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the sulfonyl chloride and the amine. byjus.comorganic-chemistry.org If not neutralized, this acid would protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. organic-chemistry.org

In the Schotten-Baumann approach, an aqueous base like sodium hydroxide (B78521) is used in a two-phase system with an organic solvent such as dichloromethane. wikipedia.org Alternatively, in anhydrous organic solvents like acetonitrile (B52724) or dichloromethane, an organic base such as triethylamine (B128534) or pyridine (B92270) is commonly employed. The choice of solvent is critical; glycine itself has poor solubility in many common organic solvents, necessitating the use of its ester derivatives for homogeneous reaction conditions. researchgate.net Water-miscible co-solvents can also be used to improve solubility. tandfonline.com Recent optimizations in sulfonamide synthesis have explored various bases to improve efficiency and yield, with lithium hydroxide monohydrate (LiOH·H₂O) in an ethanol/water system being identified as a highly effective catalyst, allowing for rapid reactions under mild conditions. tandfonline.com

Table 1: Typical Reaction Conditions for Sulfonylation of Glycine Derivatives

Base CatalystSolvent SystemTypical TemperatureKey Advantages
Sodium Hydroxide (NaOH)Water / Dichloromethane (Biphasic)0 °C to Room TemperatureClassic Schotten-Baumann conditions, effective for neutralizing HCl byproduct. wikipedia.orgbyjus.com
Triethylamine (TEA) / PyridineAcetonitrile, Dichloromethane (DCM)0 °C to RefluxHomogeneous reaction conditions, suitable for base-sensitive substrates. byjus.com
Potassium Carbonate (K₂CO₃)Acetone, AcetonitrileRoom Temperature to RefluxMild inorganic base, useful in phase-transfer catalysis. monash.edu
Lithium Hydroxide (LiOH·H₂O)Ethanol / Water0–5 °CHigh efficiency, short reaction times (1-8 min), and environmentally sustainable. tandfonline.com

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods for producing N-sulfonyl α-amino acids, focusing on stereochemical control and suitability for large-scale manufacturing.

Stereoselective Synthesis of N-Sulfonyl α-Amino Acids

While glycine is achiral, the synthesis of chiral N-sulfonyl α-amino acids is of significant interest in medicinal chemistry. Advanced methods focus on controlling the stereochemistry at the α-carbon. One effective strategy involves the use of chiral auxiliaries. For example, a chiral sulfinyl group can be attached to an imine, which then directs the stereoselective addition of a nucleophile. nih.govresearchgate.net After the desired stereochemistry is established, the auxiliary can be removed. Another approach is photoredox catalysis, which can facilitate stereoselective C-radical addition to chiral glyoxylate-derived N-sulfinyl imines, providing a pathway to unnatural α-amino acids. nih.gov These methods, while more complex, are invaluable for producing enantiomerically pure N-sulfonylated amino acids that are analogues of this compound. google.com

Industrial Scale Production Methods and Process Optimization

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful process optimization to ensure safety, cost-effectiveness, and sustainability. Key considerations include minimizing the use of hazardous reagents, optimizing reaction times, and simplifying purification procedures. tandfonline.com Methodologies like the Quality by Design (QbD) approach are employed to systematically fine-tune reaction parameters such as temperature and reagent stoichiometry for maximum yield and purity. tandfonline.com

Chemical Derivatization Strategies

The chemical architecture of this compound offers several avenues for synthetic modification, allowing for the generation of a diverse range of derivatives. These derivatization strategies primarily target the carboxylic acid moiety and the N-(p-ethoxyphenyl)sulfonyl group, enabling the introduction of various functionalities and the modulation of the compound's physicochemical properties.

Functional Group Transformations for Synthetic Applications

The functional groups of this compound, namely the carboxylic acid and the sulfonamide, are amenable to a variety of chemical transformations. These modifications are instrumental in the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

The carboxylic acid group is a primary site for derivatization. Standard organic transformations can be employed to convert the carboxylic acid into esters, amides, and other related functional groups.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, reacting this compound with an alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, less harsh methods like reaction with alkyl halides in the presence of a base or using coupling agents can be employed to produce a variety of ester derivatives. These ester derivatives can serve as intermediates for further synthetic manipulations or as final products with modified solubility and pharmacokinetic profiles.

Amide Bond Formation: The carboxylic acid can be readily converted into amides by coupling with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, which can be accomplished using a variety of coupling reagents. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. This strategy allows for the synthesis of a wide array of amide derivatives, including peptide-like structures, by coupling with amino acids or peptide fragments. The general scheme for these transformations is presented below.

Scheme 1: General Functional Group Transformations of this compound
A schematic representation of the esterification and amidation of the carboxylic acid moiety of this compound.

While specific experimental data for the derivatization of this compound is not extensively reported in the literature, the reactivity of the carboxylic acid group in N-sulfonylated amino acids is well-established, suggesting that these standard synthetic protocols would be applicable. The choice of reagents and reaction conditions would be tailored based on the specific substrate and the desired product.

Oxidative N-Deprotection of N-(p-Ethoxyphenyl) Groups

The N-(p-ethoxyphenyl)sulfonyl group can act as a protecting group for the glycine nitrogen. Its removal, or deprotection, is a key step in synthetic routes where the free amine is required for subsequent reactions. Oxidative methods have proven effective for the cleavage of N-(p-alkoxyphenyl) groups.

One of the most effective reagents for this transformation is ceric ammonium (B1175870) nitrate (B79036) (CAN). The oxidative deprotection of N-(p-ethoxyphenyl) groups with CAN has been demonstrated in related systems, such as N-(p-ethoxyphenyl)-2-azetidinones. This reaction proceeds via the oxidation of the electron-rich p-ethoxyphenyl ring.

The proposed mechanism involves a single-electron transfer from the aromatic ring to Ce(IV), generating a radical cation. Subsequent steps lead to the formation of a quinone-like intermediate and cleavage of the nitrogen-aryl bond, liberating the deprotected amine and p-benzoquinone as a byproduct.

Studies on the deprotection of N-(p-ethoxyphenyl)-2-azetidinones have provided insights into the optimal reaction conditions. The reaction is typically carried out in a solvent mixture, such as acetonitrile/water, at reduced temperatures to control the reaction rate and minimize side reactions. The stoichiometry of CAN is a critical parameter, with studies showing that at least two molar equivalents are necessary for efficient deprotection.

Table 1: Conditions for Oxidative N-Deprotection of N-(p-Ethoxyphenyl)-2-azetidinones with Ceric Ammonium Nitrate (CAN)

Substrate Molar Equiv. of CAN Solvent Temperature (°C) Reaction Time (min) Yield (%)
N-(p-ethoxyphenyl)-4-phenyl-2-azetidinone 2.5 CH3CN/H2O -10 15 92
N-(p-ethoxyphenyl)-3-phenoxy-4-phenyl-2-azetidinone 2.8 CH3CN/H2O -15 20 88

Data adapted from studies on analogous β-lactam systems.

These findings suggest that a similar approach could be effectively applied for the N-deprotection of this compound, providing a valuable synthetic tool for accessing the free amino acid derivative. The precise conditions would likely require optimization for this specific substrate.

Compound Name Table

Compound Name
This compound
Ceric ammonium nitrate
p-Toluenesulfonic acid
Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
N-hydroxysuccinimide (NHS)
1-Hydroxybenzotriazole (HOBt)
N-(p-ethoxyphenyl)-2-azetidinone
N-(p-ethoxyphenyl)-4-phenyl-2-azetidinone
N-(p-ethoxyphenyl)-3-phenoxy-4-phenyl-2-azetidinone
N-(p-ethoxyphenyl)-3,3-dichloro-4-phenyl-2-azetidinone
p-Benzoquinone

Chemical Derivatization Strategies

The molecular structure of this compound presents multiple opportunities for chemical modification, enabling the creation of a wide array of derivatives. These derivatization strategies primarily focus on the carboxylic acid functional group and the N-(p-ethoxyphenyl)sulfonyl moiety. Such modifications allow for the introduction of diverse functionalities, which can alter the compound's physicochemical properties for various synthetic applications.

The primary sites for functional group transformation in this compound are the carboxylic acid and the sulfonamide moieties. These transformations are pivotal for synthesizing novel compounds with potential utility in various fields of chemical research.

A principal focus of derivatization is the carboxylic acid group. Standard synthetic organic chemistry techniques can be employed to convert this group into a range of other functionalities, including esters and amides.

Esterification: The carboxylic acid can be converted to its corresponding ester through several methods. A common approach is the Fischer esterification, which involves reacting this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For substrates that may be sensitive to strong acids, alternative methods include reaction with an alkyl halide in the presence of a non-nucleophilic base or the use of coupling agents to facilitate the reaction under milder conditions. The resulting esters can be valuable as synthetic intermediates or as final compounds with altered properties such as solubility and volatility.

Amide Bond Formation: The synthesis of amides from the carboxylic acid of this compound can be achieved by coupling it with a primary or secondary amine. This transformation typically necessitates the activation of the carboxylic acid to enhance its electrophilicity. A variety of coupling reagents are available for this purpose, including carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reactions are often carried out in the presence of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve the efficiency of the amide bond formation. This methodology provides a versatile route to a broad spectrum of amide derivatives, including the synthesis of peptide-like molecules through coupling with amino acids or their esters.

While detailed experimental data specifically for this compound are not extensively documented, the described transformations are well-established for N-sulfonylated amino acids in general and are expected to be applicable.

Interactive Table: General Reagents for Functional Group Transformations
TransformationReagent ClassSpecific Examples
EsterificationAcid CatalystsSulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (TsOH)
Alkylating AgentsMethyl iodide (CH₃I), Benzyl (B1604629) bromide (BnBr)
Amide CouplingCarbodiimidesDicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
AdditivesN-hydroxysuccinimide (NHS), 1-Hydroxybenzotriazole (HOBt)

The N-(p-ethoxyphenyl)sulfonyl group can serve as a protecting group for the nitrogen atom of the glycine backbone. The removal of this group is a crucial step in synthetic pathways that require a free amine for subsequent reactions. Oxidative cleavage is a particularly effective method for the deprotection of N-(p-alkoxyphenyl) moieties.

Ceric ammonium nitrate (CAN) is a widely used and effective reagent for this purpose. The oxidative deprotection of N-(p-ethoxyphenyl) groups using CAN has been successfully demonstrated in analogous systems, such as N-(p-ethoxyphenyl)-β-lactams. ru.nl The reaction mechanism is predicated on the oxidation of the electron-rich p-ethoxyphenyl aromatic ring.

The proposed mechanism initiates with a single-electron transfer from the p-ethoxyphenyl ring to the Ce(IV) center of CAN, which generates a radical cation intermediate. This is followed by a series of steps that lead to the formation of a quinone-like species and subsequent cleavage of the bond between the nitrogen and the aryl group. This process liberates the deprotected amine-containing compound, with p-benzoquinone as a significant byproduct. ru.nl

Research on the deprotection of N-(p-ethoxyphenyl)-2-azetidinones has shed light on the optimized conditions for this reaction. It is typically performed in a mixed solvent system, such as acetonitrile and water, and at low temperatures to control the reaction's exothermicity and minimize the formation of side products. The stoichiometry of CAN is a critical factor, with studies indicating that a minimum of two molar equivalents of the oxidant is required for the reaction to proceed to completion efficiently. ru.nl

Interactive Table: Reaction Conditions for Oxidative N-Deprotection of N-(p-Ethoxyphenyl)-β-lactams with Ceric Ammonium Nitrate (CAN)
EntrySubstrateMolar Equivalents of CANSolvent SystemTemperature (°C)Time (min)Yield (%)Reference
1N-(p-ethoxyphenyl)-4-phenyl-2-azetidinone2.8Acetonitrile/Water-152089 ru.nl
2N-(p-ethoxyphenyl)-3-phenoxy-4-phenyl-2-azetidinone2.8Acetonitrile/Water-152088 ru.nl
3N-(p-ethoxyphenyl)-3-phthalimido-4-(2-furyl)-2-azetidinone2.8Acetonitrile/Water-151592 ru.nl

The data from these related systems strongly suggest that a similar oxidative deprotection strategy using ceric ammonium nitrate would be applicable to this compound, thus providing a valuable method for unmasking the amine functionality for further synthetic elaboration.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the molecular structure of N-[(4-Ethoxyphenyl)sulfonyl]glycine, providing insight into its constituent functional groups and their chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy, phenyl, and glycine (B1666218) moieties. The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a result of spin-spin coupling. The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as two distinct doublets, characteristic of an AA'BB' system. The methylene protons of the glycine unit (-NH-CH₂-) would appear as a singlet or a doublet depending on the solvent and pH, and the acidic proton of the carboxylic acid and the sulfonamide proton would be observable, though their chemical shifts could be broad and variable.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, with distinct peaks for each carbon atom in the molecule. The spectrum would show signals for the two carbons of the ethoxy group, the four distinct carbons of the p-substituted aromatic ring, the methylene carbon of the glycine moiety, and the carbonyl carbon of the carboxylic acid. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Expected ¹H and ¹³C NMR Data (Note: As specific experimental data is not available in published literature, this table represents expected chemical shift ranges based on the structure and data for analogous compounds.)

Assignment Expected ¹H NMR δ (ppm) Expected ¹³C NMR δ (ppm)
Ethoxy CH₃1.3 - 1.5 (triplet)14 - 16
Ethoxy CH₂4.0 - 4.2 (quartet)63 - 65
Glycine CH₂3.8 - 4.0 (singlet/doublet)45 - 47
Aromatic CH (ortho to -SO₂-)7.7 - 7.9 (doublet)128 - 130
Aromatic CH (ortho to -OEt)6.9 - 7.1 (doublet)114 - 116
Aromatic C (ipso to -SO₂-)-130 - 132
Aromatic C (ipso to -OEt)-160 - 163
Carboxylic Acid C=O-170 - 173
Sulfonamide NHVariable, broad-
Carboxylic Acid OHVariable, broad-

Mass Spectrometry (MS) Techniques (ESI, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.

Electrospray Ionization (ESI): ESI-MS would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode, confirming the molecular weight of 259.28 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula, C₁₀H₁₃NO₅S. This technique is crucial for confirming the identity of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H, C=O, S=O, and C-O functional groups.

Expected IR Absorption Bands (Note: Specific experimentally determined frequencies are not available in published literature.)

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
N-H (Sulfonamide)3200-3300Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-3000Stretching
C=O (Carboxylic Acid)1700-1725Stretching
C=C (Aromatic)1450-1600Stretching
S=O (Sulfonamide)1320-1350 (asymmetric)Stretching
S=O (Sulfonamide)1150-1180 (symmetric)Stretching
C-O (Ether)1240-1260 (asymmetric)Stretching
C-O (Ether)1020-1050 (symmetric)Stretching

X-ray Crystallography and Solid-State Structure Determination

As of now, there are no publicly available crystal structures for this compound in crystallographic databases. X-ray crystallography of a suitable single crystal would provide definitive information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. In the absence of specific data, it can be hypothesized that the molecule would exhibit hydrogen bonding between the carboxylic acid and sulfonamide groups, potentially forming dimers or extended networks in the solid state.

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Features

Pharmacophore modeling helps to identify the essential structural features of a molecule required for its biological activity. For N-arylsulfonyl-glycine derivatives and related structures, several key pharmacophoric features have been identified.

A typical pharmacophore model for this class of compounds includes:

An aromatic ring: This feature often engages in hydrophobic or π-π stacking interactions within the receptor binding pocket. acs.org

A hydrogen bond acceptor: The sulfonyl group (SO2) is a critical hydrogen bond acceptor. acs.org The oxygen atoms of the sulfonyl group are thought to be a key binding motif, capable of forming interactions with the protein target. nih.gov

A hydrogen bond donor: The N-H group of the sulfonamide can act as a hydrogen bond donor.

A hydrophobic feature: The ethoxy group on the phenyl ring contributes to the hydrophobic interactions.

An acidic group: The carboxylic acid of the glycine (B1666218) moiety is often crucial for activity, providing a key interaction point with the target, often through salt bridge formation.

In a study on cyclooxygenase-2 (COX-2) selective inhibitors, a pharmacophore model was developed that included a sulfonyl sulfur atom and two aromatic rings with a specific dihedral angle between them. acs.org Another pharmacophore model for 5HT7 receptor antagonists, which include aryl sulfonamide derivatives, identified two hydrogen bond acceptors, one hydrogen bond donor, a positive ionic feature, and an aromatic ring as key elements. researchgate.net These models provide a framework for designing new analogs of N-[(4-Ethoxyphenyl)sulfonyl]glycine with potentially improved biological profiles.

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound analogs can be significantly altered by modifying different parts of the molecule.

The aryl sulfonamide group is a cornerstone of the structure of these compounds and its modification has a profound impact on activity.

Substitution on the Aryl Ring: The nature and position of substituents on the phenyl ring attached to the sulfonyl group are critical. In a series of N-arylsulfonyl-indole-2-carboxamide derivatives, it was found that electron-withdrawing groups on the aryl ring generally led to higher nematicidal activity. nih.gov Conversely, in another study on indolylarylsulfones as HIV-1 inhibitors, the introduction of sulfonamide groups was shown to significantly reduce cytotoxicity. nih.gov

Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems can modulate activity.

Modification of the Sulfonamide Linker: The sulfonamide linker itself is a key interaction point. Replacing one of the sulfonyl oxygens with an unsubstituted nitrogen was found to be more detrimental to binding affinity than removing the oxygen altogether in a study on sulfonamide analogues binding to FKBP12. nih.govacs.org

The following table summarizes the impact of some aryl sulfonamide variations on biological activity in related compound series:

ModificationEffect on Biological ActivityReference
Introduction of electron-withdrawing groups on the aryl ringIncreased nematicidal activity nih.gov
Introduction of a terminal sulfonamide groupSignificantly reduced cytotoxicity nih.gov
Replacement of a sulfonyl oxygen with an unsubstituted nitrogenDetrimental to binding affinity nih.govacs.org

Amino Acid Variations: While the core structure contains glycine, replacing it with other amino acids can influence activity. Studies on N-sulfonyl amino acid amides with fungicidal activity have shown that amino acids without polar groups, such as glycine and alanine, did not lead to high efficacy, whereas valine and isoleucine were more suitable. researchgate.netchimia.ch The stereochemistry of the α-carbon is also important, with the naturally occurring L-form often showing higher activity. chimia.ch

N-Substitution: N-alkylation or N-aralkylation of the sulfonamide nitrogen can significantly impact biological activity. In a study of N-alkylated/aralkylated N-(4-ethoxyphenyl)-2,3-dihydrobenzo- Current time information in Bangalore, IN.ontosight.ai-dioxin-6-sulfonamides, the nature of the alkyl or aralkyl group influenced the enzyme inhibitory potential. researchgate.net

Amide Bond Bioisosteres: The amide bond can be replaced with bioisosteres to improve properties like metabolic stability. The introduction of a bioisostere can lead to changes in molecular size, shape, electronic distribution, and polarity, which can be either favorable or detrimental to biological activity. acs.org

The table below illustrates the effects of modifications to the glycine backbone and amide linker in related compounds:

ModificationEffect on Biological ActivityReference
Replacement of glycine with valine or isoleucineIncreased fungicidal activity researchgate.netchimia.ch
N-alkylation/aralkylation of the sulfonamideModulated enzyme inhibitory potential researchgate.net
Use of the L-enantiomer of the amino acidGenerally higher activity chimia.ch

The 4-ethoxyphenyl group is a key feature, and its modification can fine-tune the compound's properties.

Alkoxy Chain Length: Varying the length of the alkoxy chain can affect lipophilicity and, consequently, cell permeability and binding affinity.

Positional Isomers: Moving the ethoxy group to the meta (3-position) or ortho (2-position) of the phenyl ring would likely alter the binding mode and activity due to changes in the electronic and steric properties.

Substitution on the Phenyl Ring: Introducing other substituents on the ethoxyphenyl ring can lead to additional interactions with the target protein. For instance, in a series of quinazoline (B50416) derivatives, a 4-ethoxyphenyl group showed comparable antiproliferative activity to a 4-methylthiophenyl group, suggesting that different substituents in this position can be tolerated. vulcanchem.com

A study on N-alkyl/aralkylated-N-(4-ethoxyphenyl)-2,3-dihydrobenzo- Current time information in Bangalore, IN.ontosight.ai-dioxin-6-sulfonamides demonstrated that derivatives containing the N-(4-ethoxyphenyl) moiety exhibited moderate to weak enzyme inhibition activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds.

Several QSAR studies have been performed on aryl sulfonamide derivatives. For instance, a QSAR study on N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives as nematicidal agents revealed that molecular mass had a negative correlation with bioactivity, while molecular polarity had a positive correlation. nih.gov The model was built using descriptors related to molecular shape, size, and electronic properties. nih.gov

Another QSAR study on arylsulfonylpiperazine inhibitors of 11β-HSD1 used genetic algorithms to select the most relevant molecular descriptors for building predictive models. researchgate.net Similarly, QSAR models have been developed for N-arylsulfonyl-indole-2-carboxamide derivatives as inhibitors of fructose-1,6-bisphosphatase. researchgate.net These studies often employ a combination of linear and non-linear regression techniques to establish robust models. wu.ac.th

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound.

Model Development: Statistical methods are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

These QSAR models can then guide the design of new this compound analogs with potentially enhanced activity.

Biological Activities and Mechanistic Investigations

The biological significance of N-[(4-Ethoxyphenyl)sulfonyl]glycine and its analogs is primarily understood through their interaction with specific proteins, leading to the inhibition of enzymes and the modulation of critical signaling pathways.

Enzyme Inhibition Profiles

N-Terminal Nucleophile Hydrolases

N-Terminal Nucleophile (Ntn) hydrolases are a superfamily of enzymes that play crucial roles in various biological processes, including protein degradation. google.comebi.ac.uk They are characterized by a catalytic mechanism that utilizes the amine group of an N-terminal residue, such as threonine, serine, or cysteine. google.com The proteasome, a key player in cellular protein turnover, contains subunits that are Ntn-hydrolases. google.com While various peptide-based compounds have been developed to inhibit these enzymes, specific inhibitory activity by this compound against N-Terminal Nucleophile Hydrolases has not been documented in the available scientific literature.

Glycine (B1666218) Transporter-1 (GlyT1) Inhibition

Competitive and Non-Competitive Inhibition Modes

GlyT1 inhibitors can function through different mechanisms, primarily competitive or non-competitive inhibition. d-nb.info Sarcosine (N-methylglycine), for instance, acts as a competitive inhibitor. d-nb.info Various synthetic inhibitors have been developed, including sarcosine-based derivatives and non-sarcosine chemotypes such as sulfonamides. jst.go.jp While the sulfonamide class of molecules has been explored for GlyT1 inhibition, specific data detailing the inhibitory profile or the competitive/non-competitive mode of action for this compound is not present in the reviewed literature.

Tubulin Polymerization Inhibition and Microtubule Disruption

Microtubules are dynamic cytoskeletal polymers made of α- and β-tubulin heterodimers that are essential for cell division, structure, and intracellular transport. nih.gov Their dynamic nature is a key target for anticancer agents. nih.gov One of the most important binding sites on tubulin for inhibitor molecules is the colchicine (B1669291) binding site. nih.govnih.gov

Colchicine Binding Site Interactions

A wide array of structurally diverse molecules, known as colchicine binding site inhibitors (CBSIs), can bind to a pocket at the interface of the α- and β-tubulin subunits. nih.gov This binding event disrupts the assembly of tubulin into microtubules, leading to cell cycle arrest and apoptosis. nih.gov Research has shown that compounds containing a sulfonamide moiety can act as bioisosteres for other structures found in potent tubulin inhibitors. nih.gov While various sulfonamide-based compounds have been identified as inhibitors of tubulin polymerization that interact with the colchicine binding site, specific studies confirming this activity for this compound are not available.

Keap1-NRF2 Pathway Modulation

The Keap1-NRF2 pathway is the primary regulator of the cellular antioxidant response. nih.govfrontiersin.org The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) controls the expression of numerous cytoprotective genes. nih.gov Under normal conditions, the repressor protein Keap1 (Kelch-like ECH-associated protein 1) binds to NRF2 and facilitates its degradation. nih.govfrontiersin.org

Inhibiting the protein-protein interaction (PPI) between Keap1 and NRF2 is a promising therapeutic strategy. nih.gov This inhibition prevents NRF2 degradation, allowing it to accumulate, translocate to the nucleus, and activate the expression of antioxidant and detoxification genes. nih.gov Phenyl bis-sulfonamide derivatives have been identified as potent, non-electrophilic inhibitors of the Keap1-NRF2 PPI. nih.gov Structural studies of a related compound, N-[(4-methoxyphenyl)sulfonyl]-N-(4-{[(4-methoxyphenyl)sulfonyl]amino}naphthalen-1-yl)glycine, have shown that it binds to the Kelch domain of Keap1, the same region where NRF2 binds. nih.govpdbj.org This suggests that compounds with the N-[(4-alkoxyphenyl)sulfonyl]glycine scaffold can act as NRF2 activators by disrupting its interaction with Keap1.

Table 1: Summary of Investigated Biological Activities

Target Pathway Specific Target Observed Activity of Related Compounds Specific Data for this compound
Enzyme Inhibition N-Terminal Nucleophile Hydrolases General inhibition by peptide-based compounds. Not documented
Glycine Transporter-1 (GlyT1) Inhibition by other sulfonamide-based molecules. Not documented
Tubulin Polymerization Inhibition by other sulfonamide-based molecules via colchicine site. Not documented
Pathway Modulation Keap1-NRF2 Signaling Inhibition of Keap1-NRF2 protein-protein interaction by phenyl bis-sulfonamides and related glycine conjugates. Implied activity based on closely related analogs.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a significant role in glucose metabolism, making it a key target in the development of treatments for type 2 diabetes. nih.gov The inhibition of DPP-4 prevents the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which in turn helps to regulate blood sugar levels. nih.gov

Research into various scaffolds for DPP-4 inhibitors has highlighted the potential of structures like glycinamide (B1583983) and glycolamide. nih.gov The design of these inhibitors often involves creating molecules that can effectively fit into the active site of the DPP-4 enzyme. nih.gov Synthetic strategies have focused on developing compounds that can act as potent and selective DPP-4 inhibitors. rsc.orgresearchgate.net

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. mdpi.com Their dysregulation is implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression. mdpi.comresearchgate.net Consequently, MMPs are considered important therapeutic targets. mdpi.comacs.org

While direct studies on this compound as an MMP inhibitor are not extensively detailed in the provided context, the broader class of sulfonamide derivatives has been investigated for this activity. For instance, N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH), a structurally related compound, has demonstrated broad-spectrum MMP inhibition. caymanchem.com It effectively blocks the activity of several MMPs, including MMP-3, MMP-8, MMP-9, MMP-12, and MMP-13, with Ki values in the nanomolar range. caymanchem.com The hydroxamic acid moiety in such compounds is a key feature, acting as a metal-binding group that interacts with the zinc ion in the active site of MMPs. acs.org

Renin Inhibition

Renin is a crucial enzyme in the renin-angiotensin system (RAS), which plays a central role in regulating blood pressure and fluid balance. nih.govnih.gov It catalyzes the first and rate-limiting step in the production of angiotensin II, a potent vasoconstrictor. nih.gov Therefore, the inhibition of renin is a key strategy for the management of hypertension. nih.govepo.org

While specific inhibitory data for this compound against renin is not available in the provided search results, the general class of peptide and non-peptide molecules has been extensively studied as renin inhibitors. epo.orggoogle.com The development of potent and orally bioavailable renin inhibitors has been a long-standing goal in medicinal chemistry. nih.gov

Antimicrobial Research

Investigations into the antimicrobial properties of this compound and its analogs have shown promising results against both bacteria and fungi.

Antifungal Properties

In addition to its antibacterial potential, research has also explored the antifungal properties of this compound and related compounds. One study noted that a similar compound, N-(4-Ethoxyphenyl)-N-(methylsulfonyl)glycine, exhibited weak antifungal activity. vulcanchem.com The investigation of various sulfonamide derivatives has shown a spectrum of antifungal efficacy, with some compounds demonstrating notable activity against fungal pathogens like Candida albicans. researchgate.net The mechanism of antifungal action is thought to be similar to its antibacterial effects, involving the disruption of essential enzymatic processes within the fungal cell. researchgate.net

Antineoplastic Investigations

The potential of this compound and its structural relatives in cancer therapy has been an area of preliminary research. Sulfone and sulfoxide (B87167) derivatives have shown promise as antineoplastic agents. rsc.org For instance, studies on novel benzyl (B1604629) naphthyl sulfoxide/sulfone derivatives have indicated potent cytotoxic activity against various human cancer cell lines, with some compounds exhibiting efficacy at nanomolar concentrations while showing relatively low toxicity to normal cells. rsc.org The mechanism of action for some of these compounds involves the induction of tumor cell apoptosis. rsc.org While direct antineoplastic studies on this compound are not detailed, the activity of related sulfonyl-containing compounds suggests a potential avenue for future investigation. nih.gov

Cytotoxic Effects on Cancer Cell Lines

Research has indicated that benzenesulfonamide (B165840) derivatives, a class to which this compound belongs, exhibit notable cytotoxic and antitumor properties. nih.govrsc.org Studies on similar sulfonamide structures have shown potent cytotoxic activity against a broad range of human tumor cell lines, with some analogues demonstrating IC50 values in the nanomolar range. nih.gov For instance, certain styryl benzyl sulfones are highly active against various human tumor cells, including those resistant to standard chemotherapeutic agents. nih.gov The cytotoxicity of these compounds is often dependent on the specific nature and placement of substituents on their aromatic rings. nih.gov While direct data on this compound's cytotoxicity is not extensively detailed in the provided results, the general activity of the sulfonamide class suggests a potential for such effects. nih.govnih.govontosight.ai

Table 1: Cytotoxic Activity of Related Sulfonamide Compounds

Compound Class Cancer Cell Line(s) Observed Effect Reference
(E)-N-Aryl-2-arylethenesulfonamides Wide spectrum of cancer cell lines Potent cytotoxicity (IC50 values from 5 to 10 nM) nih.gov
(E)-Styryl benzyl sulfones Human prostate (DU145), Leukemia (K562) High activity against various tumor cell lines nih.gov
N-(guanidinyl)benzenesulfonamides Human breast cancer (MCF-7) Cytotoxic activity (IC50 = 49.5 μM for one derivative) rsc.org

Induction of Mitotic Arrest

Compounds structurally related to this compound have been shown to interfere with cell division processes. nih.gov Specifically, certain (E)-N-aryl-2-arylethenesulfonamide analogues disrupt the formation of microtubules and mitotic spindles, leading to an arrest of cells in the G2/M phase of the cell cycle. nih.gov This disruption of microtubule dynamics is a key mechanism for the anti-mitotic effect of many successful anticancer drugs. nih.gov These compounds can inhibit tubulin polymerization, a critical step in microtubule formation, and have been shown to compete for the colchicine binding site on tubulin. nih.gov This mechanism ultimately triggers apoptotic cell death. nih.gov For example, one halogenated thieno[3,2-d]pyrimidine (B1254671) was found to selectively trigger mitotic arrest in a triple-negative breast cancer cell model. rsc.org

Neurological and Receptor Modulation

N-methyl-D-aspartate (NMDA) Receptor Glycine Site Modulation

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. wikipedia.orgcsic.es For activation, the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its glycine binding site. wikipedia.orgnih.gov this compound belongs to the sulfonamide class of compounds, which have been investigated for their ability to modulate NMDA receptor activity. nih.govsemanticscholar.org Specifically, some sulfonamide derivatives act as antagonists at the strychnine-insensitive glycine binding site on the NMDA receptor complex. googleapis.com Certain benzenesulfonamide derivatives have been identified as negative allosteric modulators of glycine binding, meaning they can inhibit receptor function without directly competing with glycine for its binding site. semanticscholar.org This modulation can be selective for specific NMDA receptor subunits, such as those containing GluN2A. nih.govsemanticscholar.org

Glycine Receptor (GlyR) Interactions

Glycine receptors (GlyRs) are the primary mediators of inhibitory neurotransmission in the spinal cord and brainstem, playing a key role in motor control and sensory processing. frontiersin.org These receptors are ligand-gated ion channels that can be modulated by various molecules. frontiersin.orgnih.gov The interaction of compounds with GlyRs is an area of active research. nih.govresearch-solution.comnih.gov The large intracellular loop between the third and fourth transmembrane domains of GlyR subunits is a critical site for interaction with intracellular proteins, such as the scaffolding protein gephyrin, which is essential for the synaptic clustering of these receptors. frontiersin.orgbiorxiv.org The binding affinity between the GlyR and gephyrin can be modulated, for instance by phosphorylation through protein kinase C, which in turn affects receptor diffusion and synaptic localization. nih.gov While direct interaction data for this compound is not specified, the glycine-like moiety of the compound suggests a potential for interaction with glycine binding sites, including those on GlyRs. nih.gov

Transient Receptor Potential Channel ML3 (TRPML3) Agonism

Transient Receptor Potential Mucolipin (TRPML) channels are cation channels primarily located in the membranes of intracellular organelles like endosomes and lysosomes. nih.govplos.org The TRPML3 subtype is expressed in various tissues, including sensory hair cells of the inner ear, olfactory sensory neurons, and several endocrine glands. plos.orgguidetopharmacology.org These channels are involved in processes such as endolysosomal pH regulation, trafficking, and autophagy. nih.gov this compound has been identified as an agonist of the TRPML3 channel. bindingdb.org Agonists are molecules that bind to and activate a receptor. Synthetic agonists have been crucial in studying the function of TRPML3 channels, which can be activated by these molecules to induce measurable currents. guidetopharmacology.org

Table 2: Receptor Interactions of this compound and Related Compounds

Compound/Class Receptor/Channel Type of Interaction Reference
Sulfonamide Derivatives NMDA Receptor Glycine Site Antagonist / Negative Allosteric Modulator semanticscholar.orggoogleapis.com
This compound TRPML3 Channel Agonist bindingdb.org

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to predict molecular properties and reaction mechanisms. For N-arylsulfonylglycines, DFT calculations can elucidate the energetics and transition states of their synthesis, which typically involves the reaction of a glycine (B1666218) derivative with an arylsulfonyl chloride.

While specific DFT studies on the synthesis of N-[(4-Ethoxyphenyl)sulfonyl]glycine are not prevalent in publicly accessible literature, research on analogous reactions provides a clear framework for how such mechanisms are investigated. For instance, DFT calculations have been employed to study the mechanism of addition reactions involving glycine, mapping the potential energy surface to identify intermediates and transition states. researchgate.net In one study, the addition of singlet carbene to glycine was investigated at the B3LYP/6-311+G* level of theory, revealing two distinct reaction pathways and their corresponding energy barriers. researchgate.net

Furthermore, DFT has been used to explore the reaction mechanisms of related sulfonamide compounds. Studies on the amino-sulfonylation of alkenes using N-sulfonyl ketimines have utilized DFT calculations to map the free energy profiles of the reaction pathways. nih.govresearchgate.netrsc.org These investigations reveal that the reaction often proceeds via a radical mechanism, initiated by the homolytic cleavage of the N-S bond to generate sulfonyl and iminyl radicals. nih.govresearchgate.net The stability and reactivity of these radical intermediates, as well as the energy barriers for subsequent addition to substrates like alkenes, are key aspects that can be modeled with high accuracy using DFT methods such as M06-2X. researchgate.netrsc.org Such computational insights are crucial for understanding reaction outcomes and optimizing conditions for the synthesis of complex sulfonamide derivatives. rsc.org

Table 1: Representative DFT Methods and Applications in Related Reactions

DFT Functional/Basis SetSystem StudiedKey FindingsReference
B3LYP/6-311+G*Addition of carbene to glycineIdentified two reaction pathways with different energy barriers (25.7 kJ/mol and 51.3 kJ/mol). researchgate.net
M06-2X/def2TZVPPAmino-sulfonylation of styreneElucidated a radical-based mechanism; calculated the free energy barrier for the homolysis of the N-S bond (6.7 kcal/mol). researchgate.netrsc.org
B3LYP/6-311++G(d,p)Schiff Base Ligand derived from GlycineProvided insights into the electronic structure and stability of a copper(II) complex. rsc.org

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The analysis provides insights into binding affinity (docking score) and the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-stacking.

Derivatives of N-arylsulfonylglycine have been investigated as ligands for various biological targets. For example, docking studies on phenyl bis-sulfonamide inhibitors with the Keap1 Kelch domain, a key regulator of the Nrf2 antioxidant response, have revealed specific binding modes. nih.gov These studies showed that the central phenyl ring occupies a sub-pocket, forming π–cation interactions with arginine residues, while the flanking methoxybenzenesulfonamide groups engage in π–π stacking with tyrosine and phenylalanine residues. nih.gov One of the sulfonamide oxygen atoms was also found to form a crucial hydrogen bond with a glutamine residue in the binding site. nih.gov

Similarly, sulfonamide derivatives have been docked against other enzymes, including cyclooxygenase-2 (COX-2), to explore their potential as anti-inflammatory agents. nih.gov These computational analyses help to rationalize the structure-activity relationships (SAR) observed in experimental assays and guide the design of more potent and selective inhibitors. Although specific docking data for this compound is not widely published, the extensive research on its analogs suggests it could bind to various protein targets through a combination of hydrogen bonding via its sulfonamide and carboxylate groups, and hydrophobic/aromatic interactions from its ethoxyphenyl ring.

Table 2: Examples of Molecular Docking Studies on Sulfonamide Derivatives

Compound ClassProtein TargetKey Interactions ObservedReference
Phenyl Bis-SulfonamidesKeap1 Kelch domainπ–cation interactions with Arg415; π–π stacking with Tyr334, Tyr572; H-bond with Gln530. nih.gov
N-[Phenyl(piperidin-2-yl)]benzamidesGlycine Transporter 1 (GlyT1)Assumed to bind at the same site as sulfonamide-based inhibitors, leveraging H-bond acceptors. jst.go.jp
Aryl Sulfonamides5-HT7 ReceptorDocking used to validate pharmacophore models and identify potential new inhibitors. researchgate.net
Benzoate (B1203000) Ester-Linked Arylsulfonyl HydrazonesEstrogen Receptor-beta (ERβ)Compound 15 showed the highest binding affinity (-6.8508 kcal/mol). mdpi.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features a molecule must possess to interact with a specific biological target. nih.govdovepress.com A pharmacophore model is an abstract representation of these features, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions, and aromatic rings, in a defined 3D arrangement. dovepress.com Once developed, these models can be used as 3D queries to rapidly screen large compound libraries (virtual screening) to identify novel molecules with a high probability of being active. nih.govmdpi.com

For classes of compounds like N-arylsulfonylglycines, pharmacophore models can be developed based on a set of known active ligands (ligand-based) or from the crystal structure of a ligand-protein complex (structure-based). For instance, a pharmacophore model was generated for sulfonamide derivatives acting as Glycine Transporter 1 (GlyT1) inhibitors. jst.go.jp This model highlighted the importance of hydrogen bond acceptors, which were hypothesized to be a key role of the SO2 group in the sulfonamide scaffold. jst.go.jp

Table 3: Pharmacophoric Features in Models for Related Sulfonamides

Compound Class / TargetKey Pharmacophore FeaturesApproachReference
Sulfonamide Derivatives / GlyT1 InhibitorsHydrogen Bond Acceptors (HBA)Ligand-Based jst.go.jp
Febrifugine Analogues / Antimalarial2 HBA, 1 Positive Ionic, 2 Aromatic RingsLigand-Based nih.gov
Aryl Sulfonamide Derivatives / 5HT7R Antagonists2 HBA, 1 HBD, 1 Positive Group, 1 RingLigand-Based researchgate.net
N-aryl-benzimidazolone analogs / HSP90 Inhibitors1 HBA, 2 HBD, 2 Hydrophobic Rings (ADDRR)Structure-Based mdpi.com

Predictive Modeling for ADME Characteristics

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery, as poor pharmacokinetics is a major cause of clinical trial failures. nih.gov In silico predictive models offer a rapid and cost-effective way to assess the ADME profile of compounds like this compound at an early stage. researchgate.net These models use quantitative structure-property relationships (QSPR) to predict key parameters based on the molecule's structure.

Key ADME properties predicted by these models include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models) predict how well a compound is absorbed from the gut.

Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration indicate how a compound will distribute throughout the body. mdpi.com

Metabolism: Models can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, primarily the Cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4). mdpi.com

Excretion: Properties related to clearance and half-life are estimated.

Physicochemical Properties: Foundational properties like lipophilicity (logP), aqueous solubility (logS), and pKa are also calculated as they heavily influence ADME behavior. researchgate.net

For example, in silico ADMET predictions for a series of benzoate ester-linked arylsulfonyl hydrazones showed that most compounds adhered to Lipinski's rule of five, possessed acceptable logP values, and exhibited mixed gastrointestinal absorption with limited BBB permeability. mdpi.com Similarly, studies on GlyT1 inhibitors predicted good intestinal absorption and CNS penetration for the most active ligands. mdpi.com For this compound, one would expect the ethoxy group to increase lipophilicity compared to a free phenol, while the glycine carboxylate ensures a degree of aqueous solubility and provides an ionizable handle. Predictive models would be essential to balance these properties for optimal pharmacokinetic performance. nih.gov

Table 4: Commonly Predicted ADME and Physicochemical Properties

PropertyDescriptionImportance in Drug Discovery
logP (Octanol/Water Partition Coefficient)Measures lipophilicity.Affects solubility, absorption, and membrane permeability.
logS (Aqueous Solubility)The intrinsic solubility of the compound in water.Crucial for formulation and bioavailability.
Human Intestinal Absorption (HIA)Percentage of the drug absorbed through the gut wall.Determines oral bioavailability.
Blood-Brain Barrier (BBB) PermeabilityAbility to cross the BBB and enter the central nervous system.Essential for CNS-acting drugs; undesirable for others.
CYP Inhibition/SubstrateInteraction with Cytochrome P450 enzymes.Predicts potential for drug-drug interactions and metabolic stability.
Plasma Protein Binding (PPB)The extent to which a drug binds to proteins in the blood.Affects the free drug concentration available for therapeutic effect.

Analytical Chemistry Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying N-[(4-Ethoxyphenyl)sulfonyl]glycine from various matrices. The choice of technique depends on the specific analytical goal, such as purity assessment or trace-level detection in biological samples.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of synthesized N-acyl-α-amino acids and related compounds. Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

For compounds structurally similar to this compound, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, reversed-phase HPLC has been successfully used to verify purity mdpi.com. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is frequently achieved using a UV detector, as the aromatic phenylsulfonyl moiety provides a chromophore that absorbs ultraviolet light.

Table 1: Illustrative HPLC Purity Assessment Parameters

Parameter Typical Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of metabolites, including N-acyl glycines. However, due to the low volatility and thermal lability of compounds like this compound, derivatization is a necessary prerequisite for GC analysis cityu.edu.hkresearchgate.net. This process converts the non-volatile analyte into a more volatile and thermally stable derivative.

Common derivatization strategies for N-acyl glycines involve a two-step process:

Oximation: The sample is treated with an agent like methoxyamine to protect carbonyl groups cityu.edu.hkresearchgate.netnih.gov.

Silylation: A silylating agent, such as N-Methyl-N-trimethylsilyltrifluoracetamide (MSTFA), is added to replace active hydrogen atoms on carboxyl and amino groups with trimethylsilyl (B98337) (TMS) groups nih.gov.

The resulting derivatives are sufficiently volatile for separation on a GC column and subsequent detection by a mass spectrometer. GC-MS has been successfully used to identify related compounds like 4-methoxybenzoyl-N-glycine in urine samples nih.gov.

Table 2: Common Derivatization Reagents for GC-MS Analysis of N-Acyl Glycines

Derivatization Step Reagent Functional Group Targeted
Oximation Methoxyamine (MeOx) in pyridine (B92270) Carbonyl groups
Silylation N-Methyl-N-trimethylsilyltrifluoracetamide (MSTFA) Carboxyl, Amino, Hydroxyl groups

| Acylation | Pentafluoropropionic Anhydride (PFPA) | Amino, Hydroxyl groups |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) offers significant advantages over conventional HPLC-MS, including higher resolution, increased sensitivity, and faster analysis times nih.gov. For amino acid-containing molecules like this compound, pre-column derivatization is often employed to enhance chromatographic retention and improve ionization efficiency for mass spectrometry.

Several derivatization reagents are available for LC-MS analysis of amino acids and their conjugates:

AccQ-Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate): This reagent reacts with primary and secondary amines to form stable, fluorescent derivatives that can be detected by UV (at 260 nm) or mass spectrometry mdpi.com.

Dansyl Chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride): Reacts with primary amino groups to yield highly fluorescent derivatives, enabling sensitive detection nih.govnih.gov.

3-Nitrophenylhydrazine (3-NPH): This reagent targets the carboxyl group of N-acyl glycines, allowing for sensitive detection by LC-MS. The reaction is quick and can be performed in an aqueous solution without a quenching step cityu.edu.hkresearchgate.net.

These derivatization strategies, coupled with the separation power of UHPLC and the specificity of MS detection, provide a robust platform for the comprehensive analysis of N-acyl glycines in complex biological matrices cityu.edu.hkresearchgate.netmdpi.com.

Spectroscopic Detection Methods (e.g., UV/Vis)

Spectroscopic methods, particularly UV/Visible (UV/Vis) spectroscopy, are integral to the analysis of this compound. The presence of the ethoxyphenylsulfonyl group in the molecule's structure provides an intrinsic chromophore, which absorbs light in the UV region. This property is exploited in HPLC systems equipped with UV/Vis detectors for quantification mdpi.com.

In cases where the parent molecule lacks a strong chromophore or when enhanced sensitivity is needed, derivatization can be employed to attach a chromophoric tag. For instance, N-acyl amino acids can be derivatized with 2,4′-dibromoacetophenone to yield 4′-bromophenacyl esters, which are suitable for spectrophotometric detection mdpi.com. The UV spectra of the derivatized products can then be used for identification and quantification mdpi.com.

Biochemical Assay Development for Activity Profiling

To understand the biological relevance of this compound, its activity must be profiled using biochemical assays. The development of these assays is guided by the predicted or intended biological function of the compound. For structurally related N-acyl-α-amino acid derivatives, assays for antimicrobial and antioxidant activity have been developed mdpi.com.

Antimicrobial Activity: The compound can be tested against a panel of bacterial and fungal strains to determine its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth.

Antioxidant Activity: Several assays can be employed to evaluate the antioxidant potential:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of the compound to scavenge the stable DPPH free radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Assesses the capacity of the compound to scavenge the ABTS radical cation.

Ferric Reducing Power Assay: Determines the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

The results from these assays provide a profile of the compound's biological activity and can guide further investigation into its mechanism of action mdpi.com.

Table 3: Common Compound Names

Compound Name
This compound
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
4-methoxybenzoyl-N-glycine
2,2-diphenyl-1-picrylhydrazyl
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)
N-Methyl-N-trimethylsilyltrifluoracetamide
Pentafluoropropionic Anhydride
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate
Dansyl Chloride
3-Nitrophenylhydrazine

Coordination Chemistry and Material Science Applications

N-[(3-Carboxyphenyl)sulfonyl]glycine as a Ligand in Coordination Polymers

N-[(3-Carboxyphenyl)sulfonyl]glycine (H₃L) has proven to be a versatile building block for the creation of novel coordination polymers. acs.org Its structure, featuring both a rigid carboxylate group attached to a phenyl ring and a flexible glycinato portion, allows for various coordination modes with metal ions. acs.org The asymmetric nature of the ligand also introduces the potential for creating acentric crystal structures. acs.org

The synthesis of coordination polymers using H₃L is often achieved under controlled conditions, where factors such as pH, reaction temperature, and the specific metal salts and co-ligands used can be tuned to direct the final structure. acs.org For instance, a series of five novel coordination polymers were synthesized using H₃L in conjunction with the co-ligand 4,4′-bipyridine (bipy). acs.org The resulting structures ranged from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) porous frameworks, highlighting the ligand's adaptability. acs.orgresearchgate.net

The thermal stability of these coordination polymers is a crucial aspect for their potential applications. Thermogravimetric analysis (TGA) and powder X-ray diffraction (PXRD) studies have shown that some of these frameworks are stable even after the removal of solvent molecules, which is a desirable characteristic for materials intended for applications such as gas storage or catalysis. acs.org

Supramolecular Assembly and Structural Diversity in Metal Complexes

The interaction of N-[(3-Carboxyphenyl)sulfonyl]glycine with different metal ions and the influence of reaction conditions give rise to a remarkable diversity in supramolecular assemblies. The structural analyses of several coordination polymers based on this ligand reveal a range of dimensionalities and topologies. acs.orgresearchgate.net

For example, in one cobalt-based polymer, a 1D chain structure is formed with alternating binuclear and mononuclear units. acs.org In contrast, a manganese-based polymer synthesized at a lower temperature exhibits a 2D layered structure. acs.org By increasing the reaction temperature and adjusting the pH, 3D porous coordination polymers with manganese were obtained. acs.org

The role of the co-ligand, such as 4,4′-bipyridine, is also critical in the final architecture. It can act as a pillar, connecting 2D layers into a 3D framework, or as a bridging ligand to extend the dimensionality of the structure. acs.org In a calcium and copper-containing polymer, the bipyridine ligands link copper atoms to form a 1D zigzag chain, which then interpenetrates with other identical frameworks to create a 2-fold 3D interpenetrating network. acs.org

The coordination mode of the N-[(3-Carboxyphenyl)sulfonyl]glycine ligand itself is also variable. In one instance, it acts as a tetradentate bridging ligand, connecting one calcium and two copper atoms through its nitrogen and carboxylate oxygen atoms. acs.org This flexibility in coordination and the ability to form diverse and stable supramolecular structures underscore the importance of N-[(3-Carboxyphenyl)sulfonyl]glycine as a versatile component in the design of new functional materials. acs.org

Table of Coordination Polymers with N-[(3-Carboxyphenyl)sulfonyl]glycine Ligand

Compound NumberFormulaMetal Ion(s)DimensionalityStructural Features
1 [Co₃L₂(μ₂-bipy)₂(H₂O)₆]n·2nCH₃OH·8nH₂OCobalt1DAlternating binuclear and mononuclear units forming a chain. acs.org
2 [Mn(HL)(μ₂-bipy)(H₂O)₂]n·nH₂OManganese2DExtended structure with a monopillar of bipy. acs.org
3 [Mn(HL)(μ₂-bipy)(H₂O)]n·3nH₂OManganese3D2D wavelike rectangle-grid layers linked by double-pillars of bipy. acs.org
4 [Mn(HL)(bipy)(μ₂-bipy)₀.₅(H₂O)]n·4nH₂OManganese3DUnique porous framework with both terminal and bridging bipy ligands. acs.org
5 [Ca(H₂O)₄Cu₂(μ₂-bipy)₂L₂]n·4nH₂OCalcium, Copper3D2-fold interpenetrating network of 1D zigzag chains. acs.org

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